Cas no 1956435-03-2 ((S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide)
(S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide Chemical and Physical Properties
Names and Identifiers
-
- (S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
- (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
-
- Inchi: 1S/C11H22N2O4S/c1-9-8-12(5)18(15,16)7-6-13(9)10(14)17-11(2,3)4/h9H,6-8H2,1-5H3/t9-/m0/s1
- InChI Key: YOCWEQZGATZROE-VIFPVBQESA-N
- SMILES: S1(CCN(C(=O)OC(C)(C)C)[C@@H](C)CN1C)(=O)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 408
- XLogP3: 0.6
- Topological Polar Surface Area: 75.3
(S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM285809-1g |
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide |
1956435-03-2 | 97% | 1g |
$309 | 2021-06-09 | |
| Chemenu | CM285809-5g |
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide |
1956435-03-2 | 97% | 5g |
$926 | 2021-06-09 | |
| Chemenu | CM285809-1g |
(S)-tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide |
1956435-03-2 | 97% | 1g |
$365 | 2022-06-12 |
(S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide Related Literature
-
1. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
-
Richa Sardessai,Shobhana Krishnaswamy,Mysore S. Shashidhar CrystEngComm, 2012,14, 8010-8016
-
S. Amaresh,K. Karthikeyan,K. J. Kim,Y. S. Lee RSC Adv., 2014,4, 23107-23115
-
Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
Additional information on (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide
Comprehensive Overview of (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide (CAS No. 1956435-03-2)
The compound (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide (CAS No. 1956435-03-2) is a specialized chiral sulfonamide derivative with significant potential in pharmaceutical and agrochemical research. Its unique structure, featuring a thiadiazepane core and a tert-butyl carboxylate group, makes it a valuable intermediate for synthesizing bioactive molecules. Researchers are increasingly interested in this compound due to its stereospecific properties, which are critical for developing enantioselective catalysts and therapeutic agents.
In recent years, the demand for chiral sulfonamides like (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide has surged, driven by advancements in asymmetric synthesis and drug discovery. This compound’s 1,1-dioxide moiety enhances its stability and reactivity, making it suitable for applications in peptide mimetics and enzyme inhibition studies. Its CAS No. 1956435-03-2 is frequently searched in academic databases, reflecting its relevance in cutting-edge chemistry.
One of the most discussed topics in organic chemistry is the role of sulfur-containing heterocycles in medicinal chemistry. The thiadiazepane scaffold in this compound is a prime example, as it mimics natural peptide backbones while offering improved metabolic resistance. This aligns with the growing focus on bioisosteres and prodrug design, areas where (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide could play a pivotal role.
From an industrial perspective, the compound’s tert-butyl ester group facilitates easy deprotection under mild conditions, a feature highly valued in solid-phase synthesis and combinatorial chemistry. Its methyl substituents at positions 2 and 4 further modulate steric hindrance, enabling precise control over reaction pathways. These attributes make it a versatile building block for high-throughput screening libraries.
Environmental and regulatory trends also highlight the importance of green chemistry in synthetic processes. The efficient preparation of (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide often involves catalytic asymmetric oxidation, reducing waste and energy consumption. This resonates with the pharmaceutical industry’s shift toward sustainable manufacturing, a topic frequently queried in search engines.
In summary, (S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide (CAS No. 1956435-03-2) exemplifies the intersection of chiral chemistry, drug development, and sustainable synthesis. Its multifaceted applications and alignment with contemporary research priorities ensure its continued prominence in scientific literature and industrial workflows.
1956435-03-2 ((S)-Tert-Butyl 2,4-dimethyl-1,2,5-thiadiazepane-5-carboxylate 1,1-dioxide) Related Products
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)